N-Cyclooctyl(phenylcyclopentyl)formamide
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Overview
Description
N-Cyclooctyl(phenylcyclopentyl)formamide is an organic compound with the molecular formula C20H29NO and a molecular weight of 299.45 g/mol . It is a formamide derivative, characterized by the presence of a formyl group attached to a nitrogen atom, which is further bonded to a cyclooctyl and a phenylcyclopentyl group
Preparation Methods
The synthesis of N-Cyclooctyl(phenylcyclopentyl)formamide can be achieved through several methods. One efficient method involves the reaction of cyclooctylamine with phenylcyclopentylcarboxaldehyde in the presence of a formylating agent such as formic acid . The reaction is typically carried out under solvent-free conditions, which simplifies the process and reduces the environmental impact. Industrial production methods may involve the use of solid acid catalysts like sulfonated rice husk ash (RHA-SO3H) to promote the reaction, ensuring high yields and short reaction times .
Chemical Reactions Analysis
N-Cyclooctyl(phenylcyclopentyl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the formamide group to an amine group, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or alcohols.
Scientific Research Applications
N-Cyclooctyl(phenylcyclopentyl)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Cyclooctyl(phenylcyclopentyl)formamide involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The cyclooctyl and phenylcyclopentyl groups contribute to the compound’s overall stability and specificity, allowing it to selectively bind to its targets . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Cyclooctyl(phenylcyclopentyl)formamide can be compared with other formamide derivatives, such as N,N-diphenylformamide and N-cyclohexylformamide. While these compounds share the formyl group, their structural differences lead to variations in their chemical reactivity and applications. For example, N,N-diphenylformamide is more commonly used in coordination chemistry, while N-cyclohexylformamide is often employed in organic synthesis . The unique combination of cyclooctyl and phenylcyclopentyl groups in this compound provides it with distinct properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
N-cyclooctyl-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c22-19(21-18-13-7-2-1-3-8-14-18)20(15-9-10-16-20)17-11-5-4-6-12-17/h4-6,11-12,18H,1-3,7-10,13-16H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMFKEMNFPRFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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